molecular formula C10H10Cl2N2O4S B5697809 N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide

N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide

Cat. No. B5697809
M. Wt: 325.17 g/mol
InChI Key: HJDQWXQELKELME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide, commonly known as DASA-58, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a derivative of the sulfonamide family and has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase (CA) and histone deacetylase (HDAC). In

Mechanism of Action

The mechanism of action of DASA-58 involves its ability to inhibit the activity of enzymes such as N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide and HDAC. N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide is an enzyme that plays a critical role in regulating pH homeostasis in cells. Inhibition of N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide by DASA-58 leads to an increase in intracellular acidity, which can induce apoptosis in cancer cells. HDAC is an enzyme that regulates the acetylation of histones, which plays a critical role in gene expression. Inhibition of HDAC by DASA-58 leads to an increase in histone acetylation, which can modulate gene expression and induce cell differentiation.
Biochemical and Physiological Effects
DASA-58 has been shown to exhibit potent inhibitory activity against several enzymes, including N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide and HDAC. Inhibition of these enzymes can lead to several biochemical and physiological effects, including induction of apoptosis, modulation of gene expression, and enhancement of protein clearance. DASA-58 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

DASA-58 has several advantages for lab experiments, including its high potency and selectivity against N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide and HDAC. It is also relatively easy to synthesize and purify, making it an ideal candidate for drug development. However, DASA-58 has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of DASA-58. One potential direction is the development of DASA-58 derivatives with improved solubility and selectivity. Another direction is the investigation of the synergistic effects of DASA-58 with other anticancer or neuroprotective agents. The development of DASA-58-based drug delivery systems is also a promising direction for its potential therapeutic applications.

Synthesis Methods

The synthesis of DASA-58 involves the reaction of 4-aminobenzenesulfonamide with 2,2-dichloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 219-221°C.

Scientific Research Applications

DASA-58 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to exhibit potent inhibitory activity against N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide IX and XII, which are overexpressed in several types of cancer, including breast, lung, and renal cancer. Inhibition of these enzymes has been shown to reduce the growth and metastasis of cancer cells.
DASA-58 has also been shown to exhibit neuroprotective effects by inhibiting HDAC6, which plays a critical role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of HDAC6 has been shown to enhance the clearance of misfolded proteins, reduce neuroinflammation, and improve cognitive function.

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O4S/c1-6(15)14-19(17,18)8-4-2-7(3-5-8)13-10(16)9(11)12/h2-5,9H,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDQWXQELKELME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.